2-Tert-butylbenzofuran-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

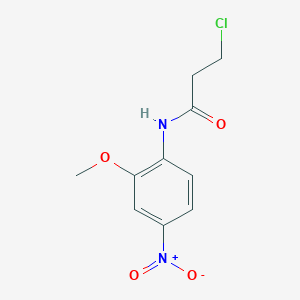

2-Tert-butylbenzofuran-5-carboxylic acid is a chemical compound that is part of the benzofuran family, characterized by a benzene ring fused to a furan ring. The tert-butyl group attached to the benzene ring and the carboxylic acid functionality at the 5-position on the furan ring are indicative of its potential for further chemical modification and its utility in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds, such as 2,3-dihydrobenzofuran-3-ylacetic acids, has been achieved through electrochemical aryl radical generation and cyclization-carboxylation sequences . Aryl radical cyclization with alkyne followed by tandem carboxylation has been used to produce succinic acid derivatives, which are structurally related to 2-tert-butylbenzofuran-5-carboxylic acid . Additionally, the activation of carboxylic acids into their active esters using tert-butyl carbonates has been reported, which could be a relevant method for modifying the carboxylic acid group of 2-tert-butylbenzofuran-5-carboxylic acid .

Molecular Structure Analysis

While the specific molecular structure of 2-tert-butylbenzofuran-5-carboxylic acid is not directly discussed, the crystallographic study of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provides insight into the types of analysis that could be performed on similar compounds. Such studies include X-ray diffraction to determine the crystal structure and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butyl and carboxylic acid functionalities has been explored in various contexts. For instance, halomethyl derivatives of furan-2-carboxylic acid have been shown to react with nucleophilic agents, suggesting that 2-tert-butylbenzofuran-5-carboxylic acid could undergo similar nucleophilic substitution reactions . The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid through bromination and oxidation processes indicates the potential for oxidative transformations in the synthesis or modification of 2-tert-butylbenzofuran-5-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-tert-butylbenzofuran-5-carboxylic acid can be inferred from related compounds. For example, the tert-butyl group is known to impart steric bulk, which can influence the compound's reactivity and solubility. The carboxylic acid functionality suggests the compound will have acidic properties and the ability to form esters and amides . Thermal analysis, such as DSC and TGA, can provide information on the compound's stability and decomposition patterns, as demonstrated in the study of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate .

科学的研究の応用

Synthesis and Chiral Applications

- The compound's derivatives, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been used as chiral auxiliaries in peptide synthesis and demonstrate significant potential for producing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

Effects on Molecular Structure and Ionization

- Research on structural isomers like 2-tert-butylbenzoic acid has helped in understanding the steric effects and resonance inhibition, which are crucial in molecular chemistry (Böhm & Exner, 2001).

Facilitating Chemical Synthesis

- This compound and its analogs have been utilized in the electrochemical synthesis of other complex molecules, illustrating its role in facilitating novel chemical synthesis approaches (Senboku, Michinishi, & Hara, 2011).

Advancements in Peptide Bond Formation

- The derivatives of 2-Tert-butylbenzofuran-5-carboxylic acid have been used for the efficient formation of peptide bonds, demonstrating its utility in bioorganic chemistry (Basel & Hassner, 2002).

Self-Assembly and Hydrogen Bonding

- It has shown promising results in self-assembly processes guided by hydrogen bonding, which is significant for the development of new molecular arrays and materials science (Armstrong et al., 2002).

Understanding Antioxidant Dynamics

- Its derivatives, such as BO-653, have been studied for their antioxidant properties and effects on lipid peroxidation, contributing to pharmacological research (Watanabe et al., 2000).

Role in Biomass Conversion

- Derivatives of 2-Tert-butylbenzofuran-5-carboxylic acid have been used in the conversion of biomass into valuable chemical intermediates, showcasing its importance in green chemistry (Dutta, Wu, & Mascal, 2015).

Catalytic Transformations

- It plays a role in the catalytic alkylation of benzofuran, indicating its importance in industrial chemistry and catalysis (Karakhanov, Drovyannikova, & Viktorova, 1974).

特性

IUPAC Name |

2-tert-butyl-1-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(2,3)11-7-9-6-8(12(14)15)4-5-10(9)16-11/h4-7H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFNWBGIVYUJAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylbenzofuran-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)

![ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2529137.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2529138.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-cyclohex-3-en-1-ylmethanone](/img/structure/B2529141.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2529143.png)

![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)

![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)